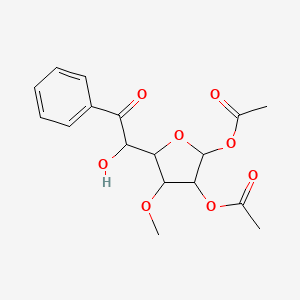

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H20O8 |

|---|---|

分子量 |

352.3 g/mol |

IUPAC 名称 |

[2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3 |

InChI 键 |

UTVQSHZMJQVVST-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |

产品来源 |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: Structure, Synthesis, and Application in Nucleoside Drug Development

Introduction: In the landscape of modern therapeutics, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1] Their efficacy hinges on the precise molecular architecture that allows them to act as metabolic impostors, disrupting DNA or RNA synthesis in pathological cells or viruses.[2][3][4] The creation of these life-saving molecules is a feat of synthetic chemistry, relying on meticulously designed building blocks. This guide provides an in-depth technical examination of one such critical intermediate: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose . As a strategically modified ribofuranose synthon, its structure is tailored for the efficient synthesis of novel nucleoside derivatives. We will dissect its molecular profile, outline a logical synthetic strategy, detail methods for its analytical characterization, and contextualize its pivotal role in the drug development pipeline.

Chapter 1: Molecular Profile and Structural Elucidation

This compound is a heavily derivatized carbohydrate designed for stability and specific reactivity.[5] Its fundamental purpose is to serve as a glycosyl donor, enabling the crucial step of coupling the sugar moiety to a heterocyclic base to form a nucleoside.

| Identifier | Value |

| IUPAC Name | [(2R,3R,4S,5R)-5-(acetyloxy)-4-methoxy-2-(benzoyloxymethyl)oxolan-3-yl] acetate |

| CAS Number | 10300-21-7[3] |

| Molecular Formula | C₁₇H₂₀O₈[3] |

| Molecular Weight | 352.34 g/mol [3] |

Core Structural Features

The molecule's power as a synthetic intermediate derives from the specific placement of its functional groups on the D-ribofuranose scaffold.

-

D-Ribofuranose Core: The five-membered ring retains the natural D-configuration, which is essential for biological recognition in the final nucleoside analogue.

-

Anomeric Acetyl Group (C1-OAc): The acetyl group at the anomeric C1 position is an excellent leaving group under Lewis acid catalysis. This engineered reactivity is the linchpin of glycosylation reactions, allowing for the attachment of a nucleobase.

-

C2-Acetyl Group (C2-OAc): The C2-acetyl group serves a dual purpose. It protects the C2-hydroxyl and, critically, provides anchimeric assistance (neighboring group participation) during glycosylation. This directs the incoming nucleobase to the β-face of the ribose ring, ensuring the formation of the desired β-nucleoside, which is the stereoisomer found in natural RNA and DNA.

-

C3-Methyl Group (C3-OMe): This is a key modification. Unlike a protecting group, the methyl ether is generally stable and remains in the final product. Its presence blocks the C3-hydroxyl, preventing phosphorylation at this site and rendering the resulting nucleoside resistant to certain metabolic pathways. This can increase the biological half-life and alter the mechanism of action of the final drug candidate.

-

C5-Benzoyl Group (C5-OBz): The benzoyl group is a robust protecting group for the primary C5-hydroxyl. It is more stable than the acetyl groups during the initial glycosylation step but can be removed under specific basic conditions (e.g., sodium methoxide in methanol) during final deprotection of the nucleoside.

Chapter 2: Strategic Synthesis Workflow

The synthesis of this highly substituted ribofuranose derivative is a multi-step process that demands precise control over protecting group chemistry. A logical pathway begins with a commercially available, partially modified ribose derivative to avoid complex selective protection steps. A plausible route starts from Methyl-3-O-Methyl-D-ribofuranoside.

Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted from standard carbohydrate chemistry principles.[6][7]

Step 1: Synthesis of Methyl 2,5-di-O-benzoyl-3-O-methyl-D-ribofuranoside

-

Rationale: This initial step establishes the stable C3-methyl ether and protects the other hydroxyl groups with benzoyl esters. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the benzoylation reaction.

-

Procedure:

-

Suspend Methyl-3-O-Methyl-D-ribofuranoside in anhydrous pyridine and cool the mixture to 0°C in an ice bath.

-

Add benzoyl chloride dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding cold water.

-

Perform a liquid-liquid extraction with ethyl acetate. The organic layer is washed sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification is achieved via column chromatography.

-

Step 2: Acetolysis to Yield this compound

-

Rationale: Acetolysis is a critical transformation that simultaneously cleaves the methyl glycoside at C1 and replaces the benzoyl group at C2 with acetyl groups. Acetic anhydride is the acetyl source, and a catalytic amount of strong acid (like sulfuric acid) is required to protonate the glycosidic oxygen, facilitating its departure. The C5-benzoyl group is sterically hindered and more stable under these acidic conditions, and thus remains intact.

-

Procedure:

-

Dissolve the purified product from Step 1 in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution to 0°C.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at 0-5°C for 4-6 hours, monitoring progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold saturated NaHCO₃ solution to neutralize the acid.

-

Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and evaporate the solvent. The resulting oil is the target molecule, typically as a mixture of α and β anomers, which can be used directly for glycosylation or purified further if necessary.

-

Chapter 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized intermediate is non-negotiable. A multi-pronged analytical approach provides a self-validating system, ensuring the material's suitability for subsequent GMP (Good Manufacturing Practice) applications.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Anomeric Proton (H1): A distinct doublet expected around δ 6.0-6.4 ppm, confirming the furanose structure. The coupling constant (J₁₂) helps identify the anomer. Ring Protons (H2-H4): Multiplets in the δ 4.0-5.5 ppm range. C5 Protons: Two diastereotopic protons appearing as multiplets around δ 4.5-4.8 ppm. Methyl Protons: Three sharp singlets: two for the acetyl groups (δ ~2.1 ppm) and one for the 3-O-methyl group (δ ~3.4 ppm). Aromatic Protons: Multiplets in the δ 7.4-8.1 ppm range from the benzoyl group. |

| ¹³C NMR | Carbonyl Carbons: Resonances in the δ 165-170 ppm region corresponding to the three ester groups (2x acetyl, 1x benzoyl). Anomeric Carbon (C1): A key signal around δ 95-105 ppm. Aromatic Carbons: Signals between δ 128-135 ppm. Ring Carbons (C2-C4): Resonances typically found between δ 70-85 ppm. Methyl Carbons: Signals for acetyl methyls (~21 ppm) and the O-methyl group (~58 ppm). |

| HRMS (ESI+) | [M+Na]⁺ Adduct: The high-resolution mass spectrum should show a prominent peak for the sodium adduct [C₁₇H₂₀O₈Na]⁺ with an exact mass that matches the theoretical value, confirming the elemental composition. |

| FTIR | C=O Stretching: A strong, broad absorption band around 1720-1745 cm⁻¹ is characteristic of the multiple ester carbonyl groups. C-O Stretching: Multiple bands in the 1000-1300 cm⁻¹ region. Aromatic C-H: Weak bands above 3000 cm⁻¹. |

Chapter 4: Application in Drug Development

The primary utility of this compound is as a glycosyl donor for the synthesis of modified nucleosides. This reaction, often a variation of the Vorbrüggen glycosylation, is a cornerstone of nucleoside chemistry.

In this workflow, a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the anomeric center by coordinating to the C1-acetyl group, facilitating its departure as a stable species. The silylated nucleobase then attacks the resulting oxocarbenium ion intermediate from the β-face, guided by the C2-acetyl group, to form the desired N-glycosidic bond. The final step involves the removal of the remaining acetyl and benzoyl protecting groups to yield the active nucleoside analogue.

The inclusion of the 3-O-methyl group from the outset allows for the creation of nucleosides that cannot be phosphorylated at the 3' position, making them obligate chain terminators of DNA or RNA synthesis, a powerful mechanism for many antiviral drugs.

Conclusion

This compound is far more than a simple carbohydrate derivative; it is an enabling tool for medicinal chemists. Each functional group is a deliberate design choice aimed at controlling reactivity, stereochemistry, and the biological profile of the final therapeutic agent. A thorough understanding of its structure, synthesis, and characterization is fundamental for researchers and drug development professionals aiming to innovate in the critical field of nucleoside-based medicines. Its strategic design streamlines the path from a simple sugar to a complex, potentially life-saving drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10300-21-7 [m.chemicalbook.com]

- 4. This compound | Vitaceae [vitaceae.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose in Modern Nucleoside Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic synthesis of modified nucleosides is a cornerstone of therapeutic drug development, particularly in the fields of antiviral and anticancer research. These synthetic analogues, which mimic the natural building blocks of DNA and RNA, derive their efficacy from targeted chemical modifications that can enhance stability, bioavailability, and target specificity. A crucial class of these modifications is 2'-O-methylation, which imparts significant nuclease resistance and optimal duplex stability to oligonucleotides. This technical guide provides an in-depth examination of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , a highly functionalized glycosyl donor, and its central role in the stereocontrolled synthesis of 2'-O-methylated nucleosides. We will dissect the strategic importance of its protecting groups, detail its synthesis, provide field-proven protocols for its application in Vorbrüggen glycosylation, and discuss the significance of the resulting nucleoside analogues.

Introduction: The Need for Modified Nucleosides

Nucleoside analogues are powerful therapeutic agents that function by interfering with the replication machinery of viruses or the proliferation of cancer cells. The introduction of chemical modifications to the ribose sugar moiety is a proven strategy to improve pharmacokinetic properties.[1] Among the most impactful modifications is the methylation of the 2'-hydroxyl group (2'-O-Me). This modification is found in natural RNA and plays a role in stabilizing RNA structures.[2][3] In synthetic oligonucleotides, the 2'-O-Me group enhances metabolic stability by conferring resistance to nuclease degradation and promotes a stable A-form RNA helix, which is advantageous for applications such as antisense therapy and siRNAs.[1][3]

The efficient and stereoselective synthesis of these valuable 2'-O-methyl nucleosides hinges on the availability of a precisely engineered ribose donor. This compound (CAS 10300-21-7) is such a key intermediate, designed to control every critical aspect of the glycosylation reaction. This guide will illuminate its function as a linchpin in this advanced synthetic workflow.

A Masterclass in Control: The Strategic Role of Protecting Groups

The efficacy of this compound as a glycosyl donor is a direct result of the specific functions of its four protecting groups. Each group is installed to perform a distinct role, ensuring the glycosylation reaction proceeds with high yield and, most importantly, the correct stereochemistry. Protection is essential to guarantee the chemoselectivity of the coupling and the solubility of the components in organic solvents.

| Position | Protecting Group | Primary Function & Rationale | Cleavage Condition |

| C1 | Acetyl (Ac) | Anomeric Leaving Group: Serves as a good leaving group upon activation by a Lewis acid, facilitating the formation of the electrophilic glycosyl cation required for coupling. | Consumed during reaction |

| C2 | Acetyl (Ac) | Stereochemical Director: Provides crucial neighboring group participation to ensure the formation of the desired β-anomer. It attacks the anomeric center to form a stable cyclic dioxolenium ion, which sterically blocks the α-face from the incoming nucleobase.[4][5] | Basic Hydrolysis (e.g., NaOMe/MeOH)[4] |

| C3 | Methyl (Me) | Permanent Modification: This is the desired functional group being incorporated into the final nucleoside. It is stable throughout the synthesis and deprotection steps. | Permanent |

| C5 | Benzoyl (Bz) | Robust Primary -OH Protection: Protects the primary 5'-hydroxyl group from unwanted side reactions. The benzoyl group is more stable than the acetyl groups, allowing for selective manipulations if needed, yet it is readily removable under basic conditions. | Basic Hydrolysis (e.g., NaOMe/MeOH)[4] |

Synthesis of the Glycosyl Donor: A Representative Protocol

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

-

Suspend D-ribose (1.0 eq) in a solution of acetone and methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at 40-45°C for approximately 20 hours, monitoring by TLC.

-

Cool the reaction and neutralize with a saturated NaHCO₃ solution.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the product.

Step 2: Methylation of the 3-OH Group

-

Dissolve the product from Step 1 in anhydrous THF.

-

Cool to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench carefully with methanol, then water.

-

Extract with ethyl acetate, wash with brine, dry, and purify by silica gel chromatography.

Step 3: Hydrolysis of Acetonide and Methyl Glycoside

-

Dissolve the methylated intermediate in a mixture of acetic acid and water (e.g., 80% acetic acid).

-

Heat the solution to 80-90°C for 2-3 hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture and evaporate the solvents under high vacuum to yield the crude 5-O-benzoyl-3-O-methyl-D-ribofuranose.

Step 4: Per-acetylation

-

Dissolve the crude product from Step 3 in anhydrous pyridine.

-

Cool to 0°C and add acetic anhydride (3.0 eq) dropwise.

-

Stir at room temperature for 4-6 hours.

-

Pour the reaction mixture onto ice water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, This compound .

The Core Application: Stereoselective Vorbrüggen Glycosylation

The primary utility of the title compound is as a glycosyl donor in the Vorbrüggen N-glycosylation reaction . This powerful and widely used method involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][9]

Mechanism of Action: Ensuring β-Selectivity

The success of the Vorbrüggen reaction lies in its ability to produce the naturally occurring β-anomer with high fidelity. This stereocontrol is a direct consequence of the 2-O-acetyl protecting group.[4]

-

Activation: The Lewis acid (TMSOTf) activates the ribose donor by coordinating to the anomeric 1-O-acetyl group, facilitating its departure.

-

Neighboring Group Participation: The carbonyl oxygen of the adjacent 2-O-acetyl group attacks the anomeric carbon (C1) in an intramolecular fashion. This forms a stable, five-membered dioxolenium ion intermediate .[7]

-

Stereodirected Attack: This cyclic intermediate sterically shields the α-face of the ribose ring. Consequently, the silylated nucleobase can only attack from the opposite, unhindered β-face.

-

N-Glycosidic Bond Formation: The nucleophilic attack proceeds via an Sₙ2-like mechanism, inverting the stereochemistry at the anomeric carbon relative to the dioxolenium ion, resulting exclusively in the desired β-nucleoside .[4]

Experimental Protocol: Synthesis of Protected 2'-O-Methyluridine

This protocol is adapted from established procedures for Vorbrüggen glycosylation with modified ribose donors.[9]

Part A: Silylation of Nucleobase

-

Suspend Uracil (1.0 eq) in anhydrous acetonitrile.

-

Add a catalytic amount of ammonium sulfate.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) (1.5 - 2.0 eq).

-

Reflux the mixture under an inert atmosphere (Argon) for 2-3 hours until the solution becomes clear.

-

Cool the solution to room temperature. This solution of persilylated uracil is used directly in the next step.

Part B: Glycosylation

-

Dissolve This compound (1.2 eq) in anhydrous acetonitrile or 1,2-dichloroethane (DCE).

-

Cool the solution to 0°C in an ice bath.

-

Add the silylated uracil solution from Part A via cannula.

-

Add TMSOTf (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and quench by pouring into a cold, saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected 2',3'-di-O-acetyl-5'-O-benzoyl-2'-O-methyluridine.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Acetonitrile or DCE | Aprotic solvent required to prevent hydrolysis of silylating agents and intermediates. DCE can be preferred for weakly reactive nucleobases to avoid side reactions with acetonitrile.[9] |

| Silylating Agent | BSA or HMDS | Renders the nucleobase soluble in organic solvents and increases its nucleophilicity for the coupling reaction.[7] |

| Lewis Acid | TMSOTf | Acts as both a catalyst to activate the ribose donor and can participate in the silylation equilibrium. |

| Temperature | 0°C to 70°C | Initial low temperature for controlled addition of the potent Lewis acid, followed by heating to drive the reaction to completion. |

The Final Step: Deprotection to Yield the Target Nucleoside

The final stage of the synthesis is the removal of the acyl protecting groups (acetyl and benzoyl) to unmask the hydroxyl groups and yield the final 2'-O-methyl nucleoside. This is typically achieved via basic hydrolysis, a reaction often referred to as Zemplén deacylation when using catalytic sodium methoxide.[4]

Experimental Protocol: Deprotection

-

Dissolve the purified, protected nucleoside from the glycosylation step in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) as a fresh 0.1 M solution in methanol.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC until the starting material is fully consumed.

-

Neutralize the reaction by adding an acid resin (e.g., Dowex 50W-X8) until the pH is ~7.

-

Filter off the resin and wash thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or silica gel chromatography to afford pure 2'-O-Methyluridine .

Conclusion: An Indispensable Tool for Drug Discovery

This compound is more than a mere intermediate; it is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its carefully designed architecture provides chemists with precise control over the challenging N-glycosylation reaction, enabling the efficient and stereospecific synthesis of 2'-O-methylated nucleosides. The resulting products are of immense value to the pharmaceutical and biotechnology industries, forming the backbone of next-generation therapeutic oligonucleotides and antiviral agents. Understanding the role and application of this key building block is therefore essential for any researcher working at the forefront of nucleoside chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. madridge.org [madridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

A Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: A Key Intermediate for Purine Nucleoside Analog Synthesis

Abstract

This technical guide provides an in-depth exploration of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose, a pivotal glycosyl donor in the synthesis of modified purine nucleosides. The methylation at the 3'-position of the ribose moiety is a critical modification in the development of therapeutic nucleoside analogs, enhancing metabolic stability and modulating biological activity. This document details the strategic synthesis of this key intermediate from D-ribose, elucidates its physicochemical properties, and provides a comprehensive, step-by-step protocol for its application in the Vorbrüggen glycosylation to construct purine nucleoside analogs. Designed for researchers and professionals in medicinal chemistry and drug development, this guide integrates field-proven insights with established chemical principles to facilitate the rational design and synthesis of novel therapeutic agents.

The Strategic Importance of Modified Nucleosides

The Role of Purine Nucleoside Analogs in Therapeutics

Purine nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of activity against viral infections and cancers.[1] By mimicking endogenous nucleosides like adenosine and guanosine, these molecules can disrupt critical cellular processes. Their mechanisms of action often involve the inhibition of DNA or RNA synthesis, leading to the termination of nucleic acid chain elongation or the induction of apoptosis.[2] A crucial area of research focuses on modifying the ribose sugar to overcome challenges such as enzymatic degradation and to enhance target specificity.

Introducing this compound: A Versatile Glycosyl Donor

The title compound is a strategically protected derivative of D-ribose, engineered for the efficient synthesis of 3'-O-methylated nucleosides. Modifications at the 2'- and 3'-positions of the ribose ring are particularly significant. For instance, 2'-O-methylation is a common post-transcriptional modification in natural RNA that increases stability against nuclease degradation.[3] Similarly, 3'-O-methylation introduces unique structural and stability properties. This compound is not biologically active itself but serves as an advanced precursor, or glycosyl donor. Its protecting groups are carefully chosen:

-

5-O-Benzoyl: Protects the primary hydroxyl group and is stable under various reaction conditions.

-

3-O-Methyl: The key modification of interest for the final nucleoside analog.

-

1,2-Di-O-acetyl: The anomeric 1-O-acetyl group serves as a good leaving group in Lewis acid-catalyzed glycosylation, while the 2-O-acetyl group provides crucial stereochemical control, favoring the formation of the desired β-anomer through neighboring group participation.[4]

This strategic arrangement makes it an ideal substrate for the widely-used Vorbrüggen glycosylation reaction to couple the sugar to a purine base.[5]

Physicochemical Properties and Characterization

The precise characterization of this glycosyl donor is essential for its successful use in synthesis.

-

2D Structure:

-

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₈ | [6] |

| Molecular Weight | 352.34 g/mol | [6] |

| Appearance | Expected to be a white or off-white solid or syrup | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF. Insoluble in water. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process requiring careful control of protecting group chemistry. The following protocol is a plausible and efficient route constructed from established transformations in carbohydrate chemistry, starting from commercially available D-ribose.

Principle of the Synthesis

The strategy involves a sequence of protection and methylation steps. D-ribose is first converted to its methyl furanoside to protect the anomeric center. The primary 5-hydroxyl is then selectively benzoylated. To free the 3-hydroxyl for methylation, the 2-hydroxyl is protected with a temporary silyl group. Methylation is achieved via a Williamson ether synthesis.[7] Finally, removal of the temporary silyl group followed by acetolysis simultaneously removes the anomeric methyl group and acetylates the newly freed 1- and 2-hydroxyls to yield the target compound.

Detailed Experimental Protocol

-

Table 2: Materials and Reagents

| Reagent | Formula | Purpose |

| D-Ribose | C₅H₁₀O₅ | Starting Material |

| Methanol (Anhydrous) | CH₃OH | Reagent & Solvent |

| Acetyl Chloride | CH₃COCl | Catalyst Preparation |

| Pyridine (Anhydrous) | C₅H₅N | Solvent & Base |

| Benzoyl Chloride (BzCl) | C₇H₅ClO | 5-OH Protection |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | C₆H₁₅ClSi | 2-OH Protection |

| Imidazole | C₃H₄N₂ | Catalyst |

| Sodium Hydride (NaH), 60% in oil | NaH | Base for Methylation |

| Methyl Iodide (MeI) | CH₃I | Methylating Agent |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | Solvent |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Silyl Deprotection |

| Acetic Anhydride | (CH₃CO)₂O | Acetylating Agent |

| Acetic Acid | CH₃COOH | Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | Catalyst for Acetolysis |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Extraction Solvent |

| Saturated NaHCO₃ Solution | NaHCO₃(aq) | Aqueous Wash |

| Brine | NaCl(aq) | Aqueous Wash |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | |

| Silica Gel (for Chromatography) | SiO₂ | Stationary Phase |

Step-by-Step Synthesis Procedure

-

Step 1: Synthesis of Methyl β-D-ribofuranoside.

-

Carefully add acetyl chloride (5 mL) dropwise to anhydrous methanol (250 mL) at 0 °C. Stir for 15 minutes to generate methanolic HCl.

-

Add D-ribose (25.0 g) to the solution and stir at room temperature until all solids dissolve.

-

Allow the reaction to stand at 4 °C for 18 hours.

-

Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup. Purify by column chromatography (e.g., 10% MeOH in DCM) to yield methyl β-D-ribofuranoside.

-

-

Step 2: Synthesis of Methyl 5-O-benzoyl-β-D-ribofuranoside.

-

Dissolve the product from Step 1 in anhydrous pyridine (150 mL) and cool to 0 °C.

-

Add benzoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours (monitor by TLC).

-

Quench the reaction with ice water and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the product, which can be purified by chromatography.

-

-

Step 3: Synthesis of Methyl 5-O-benzoyl-2-O-(tert-butyldimethylsilyl)-β-D-ribofuranoside.

-

Dissolve the product from Step 2 in anhydrous DCM (200 mL).

-

Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).

-

Stir at room temperature for 12-16 hours (monitor by TLC).

-

Wash the reaction mixture with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (e.g., hexanes/EtOAc gradient).

-

-

Step 4: Synthesis of Methyl 5-O-benzoyl-3-O-methyl-2-O-(tert-butyldimethylsilyl)-β-D-ribofuranoside.

-

Dissolve the product from Step 3 in anhydrous THF (150 mL) and cool to 0 °C.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Stir for 30 minutes.

-

Add methyl iodide (2.0 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours (monitor by TLC).

-

Carefully quench the reaction by adding methanol dropwise at 0 °C, followed by water.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

-

Step 5: Synthesis of this compound (Target Compound).

-

Dissolve the product from Step 4 in THF (100 mL). Add TBAF (1M solution in THF, 1.2 equivalents). Stir at room temperature for 2 hours until the silyl group is removed (monitor by TLC). Concentrate the mixture.

-

To the crude residue, add a mixture of glacial acetic acid (80 mL) and acetic anhydride (20 mL). Cool to 0 °C.

-

Add concentrated sulfuric acid (0.5 mL) dropwise.

-

Stir at room temperature for 24 hours.

-

Pour the reaction mixture onto ice and neutralize carefully with solid NaHCO₃.

-

Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ and brine.

-

Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (hexanes/EtOAc gradient) to yield the final title compound.

-

Workflow Diagram

Caption: Synthetic pathway from D-Ribose to the target glycosyl donor.

Mechanism of Action: The Role as a Glycosyl Donor

The Vorbrüggen Glycosylation: A Core Mechanism

The primary application of the title compound is in the N-glycosylation of nucleobases, most commonly via the Vorbrüggen reaction.[4] This reaction involves the coupling of a protected glycosyl donor with a silylated nucleobase, catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

The key steps are:

-

Activation of the Glycosyl Donor: The Lewis acid (TMSOTf) coordinates to the anomeric 1-O-acetyl group.

-

Formation of the Acyl-oxonium Ion: The neighboring 2-O-acetyl group participates by attacking the anomeric carbon, displacing the activated 1-O-acetyl group. This forms a cyclic and relatively stable 1,2-acyl-oxonium ion intermediate.[5]

-

Nucleophilic Attack: The silylated purine base (which is more nucleophilic and soluble in organic solvents than the free base) attacks the anomeric carbon. This attack occurs from the face opposite to the bulky acyl-oxonium ring, leading to a trans-arrangement between the new N-glycosidic bond and the 2-O-acetyl group.

-

Stereochemical Outcome: Because the starting ribofuranose has a 1,2-cis relationship, the final product has a 1,2-trans relationship, which corresponds to the desired β-anomer found in natural nucleosides.

The Role of the Protecting Groups

The success of the Vorbrüggen glycosylation is critically dependent on the protecting groups.

-

2-O-Acetyl Group: As described above, its participation is essential for achieving high β-selectivity. Without a participating group at the C2 position, a mixture of α and β anomers is often obtained.

-

5-O-Benzoyl and 3-O-Methyl Groups: These are "non-participating" groups that remain stable throughout the glycosylation reaction, ensuring the integrity of these positions in the final coupled product.

Pathway Diagram: Synthesis of a Generic Purine Nucleoside Analog

Caption: The Vorbrüggen glycosylation mechanism for nucleoside synthesis.

Application in Drug Development: A Case Study

To illustrate its utility, we describe a protocol for synthesizing a 6-chloropurine nucleoside analog, a common precursor for various therapeutically relevant adenosine and guanosine derivatives.

Synthesis of 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranosyl)-9H-purine

Protocol:

-

Silylation of Nucleobase: Suspend 6-chloropurine (1.0 equivalent) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents). Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) until the solution becomes clear (approx. 1-2 hours). Cool the solution to room temperature.

-

Glycosylation: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated 6-chloropurine solution.

-

Catalysis: Cool the combined mixture to 0 °C. Add TMSOTf (1.3 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Stir for 4-8 hours, monitoring progress by TLC.

-

Work-up: Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (hexanes/EtOAc gradient) to isolate the desired β-nucleoside.

Data Interpretation

The final product would be characterized by NMR and Mass Spectrometry to confirm its structure and the β-configuration of the glycosidic bond. In a drug discovery context, this intermediate could be further modified (e.g., by amination at the C6 position) and then evaluated in biological assays.

-

Table 3: Hypothetical In Vitro Evaluation Data

| Compound | Target Kinase | IC₅₀ (nM) |

| 3'-O-Methyl-Adenosine Analog (from intermediate) | Kinase X | 50 |

| Unmodified Adenosine Analog | Kinase X | 450 |

| Staurosporine (Control) | Kinase X | 5 |

Troubleshooting and Expert Insights

-

Anomeric Selectivity: While the 2-O-acetyl group strongly directs β-formation, small amounts of the α-anomer can form. Careful column chromatography is crucial for separation. The two anomers are typically well-resolved on silica gel.

-

Incomplete Silylation: If the purine base is not fully silylated, the glycosylation yield will be low. Ensure the silylation step results in a completely homogenous solution before proceeding. Using an excess of the silylating agent (like BSA) can ensure complete reaction.

-

Lewis Acid Sensitivity: TMSOTf is extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to ensure catalytic activity. The reaction should be run under an inert atmosphere.

-

Deprotection: The final deprotection of the acetyl and benzoyl groups is typically achieved under basic conditions (e.g., methanolic ammonia or sodium methoxide in methanol). The 3-O-methyl ether is stable to these conditions.

Conclusion: Future Perspectives

This compound stands as a highly valuable and precisely engineered building block for medicinal chemistry. Its design enables the efficient and stereocontrolled synthesis of 3'-O-methylated purine nucleoside analogs, a class of compounds with significant therapeutic potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to accelerate the discovery and development of next-generation nucleoside-based drugs with enhanced stability, improved efficacy, and novel mechanisms of action.

References

- 1. madridge.org [madridge.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- ribofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective derivatization and sequestration of ribose from a prebiotic mix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

"1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose" carbohydrate derivative

An In-Depth Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: A Key Intermediate in Nucleoside Analog Synthesis

Foreword

In the landscape of modern drug discovery, particularly in the development of antiviral and anticancer therapeutics, the strategic synthesis of nucleoside analogs remains a cornerstone of innovation. These molecules, which mimic the natural building blocks of DNA and RNA, derive their therapeutic power from subtle structural modifications that disrupt pathological enzymatic processes. Central to their synthesis are meticulously crafted carbohydrate precursors. This guide provides an in-depth technical examination of one such critical intermediate: This compound . We will dissect its molecular architecture, explore a robust synthetic strategy, and illuminate its pivotal role as a glycosyl donor in the construction of potent, next-generation nucleoside analogs. This document is intended for researchers, medicinal chemists, and drug development professionals who require a blend of theoretical understanding and practical, field-proven insights.

Molecular Profile and Strategic Significance

This compound is a heavily protected derivative of D-ribofuranose. Each protecting group is strategically placed to serve a distinct chemical purpose, making this molecule a highly versatile tool in multi-step organic synthesis.

-

1-O-acetyl Group: This group functions as an anomeric leaving group. In the presence of a Lewis acid, it is readily displaced, activating the C1 position for nucleophilic attack by a nucleobase—the cornerstone of nucleoside synthesis.

-

2-O-acetyl Group: This is a "participating group." During glycosylation, it can form a transient cyclic acetoxonium ion intermediate, which sterically hinders attack from the top (beta) face of the furanose ring. This mechanism is crucial for controlling the stereochemistry at the anomeric center, typically favoring the formation of the desired β-nucleosides, which are the biologically relevant anomers.

-

3-O-methyl Group: This is the key modification that defines the molecule's utility in drug design. The native 3'-hydroxyl group is essential for forming the phosphodiester backbone of nucleic acids. By replacing it with a metabolically stable methyl ether, any resulting nucleoside analog is incapable of chain elongation, acting as a potent DNA or RNA chain terminator. This is a classic mechanism for many antiviral drugs.[1]

-

5-O-benzoyl Group: This robust ester protects the primary 5'-hydroxyl group from unwanted side reactions. It is stable under the conditions required for glycosylation but can be selectively removed later in the synthesis to allow for phosphorylation, which is often necessary for the biological activation (prodrug strategy) of the nucleoside analog.[1]

Physicochemical Properties

While extensive experimental data for this specific derivative is not broadly published, its properties can be reliably inferred. A summary is presented below.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₇H₂₀O₈ | (Calculated) |

| Molecular Weight | 352.34 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white solid or a viscous syrup | Based on similar acylated and benzoylated sugar derivatives. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | Typical for protected carbohydrates. |

| Storage | Store at -20°C for long-term stability.[2] | Recommended for carbohydrate derivatives to prevent degradation.[2] |

Synthesis and Purification: A Strategic Approach

A practical, multi-step synthesis of the title compound from commercially available D-ribose is not a trivial matter due to the need for high regioselectivity. The following protocol is a logically constructed pathway based on established carbohydrate chemistry principles.[3][4] The causality behind each step is explained to provide a framework for laboratory execution.

Overall Synthetic Workflow

The synthesis is best approached by first establishing the stable furanose ring and the key 3-O-methyl ether, followed by the strategic placement of the remaining protecting groups.

Caption: Proposed synthetic workflow from D-Ribose.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside

-

Rationale: We begin by converting D-ribose to its methyl furanoside to lock the ring structure. The 2,3-cis-diols are then protected with an isopropylidene group (acetonide), which is a standard procedure for ribofuranosides.[5] This leaves the primary 5-hydroxyl as the sole reactive site for benzoylation, ensuring perfect regioselectivity.

-

Protocol:

-

Suspend D-ribose (1.0 eq) in anhydrous methanol. Add a catalytic amount of acetyl chloride or a sulfonic acid resin and stir at room temperature until TLC analysis shows complete conversion to the methyl ribofuranoside mixture.

-

Neutralize the reaction with a base (e.g., NaHCO₃), filter, and evaporate the solvent.

-

Dissolve the crude methyl ribofuranoside in anhydrous acetone. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4-6 hours.

-

Quench the reaction with triethylamine, evaporate the solvent, and partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄ and concentrate to yield crude Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

-

Dissolve the crude product in anhydrous pyridine and cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quench with ice water, extract with dichloromethane (DCM), and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the product.

-

Step 2: Selective Deprotection of the Isopropylidene Group

-

Rationale: To access the 3-hydroxyl for methylation, the acetonide must be removed. This is achieved under controlled acidic conditions that do not cleave the more stable benzoyl ester or methyl glycoside.

-

Protocol:

-

Dissolve the product from Step 1 in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).

-

Heat the solution to 60-70°C and monitor by TLC. The reaction is typically complete within 2-3 hours.

-

Cool the reaction mixture and co-evaporate with toluene to remove acetic acid. Purify by column chromatography to isolate Methyl 5-O-Benzoyl-β-D-ribofuranoside.

-

Step 3: Regioselective 3-O-Methylation via a Stannylene Acetal

-

Rationale: Differentiating between the 2-OH and 3-OH groups is the most critical challenge. A stannylene acetal intermediate provides the solution. Dibutyltin oxide reacts preferentially with the cis-diol to form a five-membered ring. The oxygen atom at the 3-position becomes significantly more nucleophilic, directing the subsequent methylation to this site with high selectivity.[6]

-

Protocol:

-

Dissolve Methyl 5-O-Benzoyl-β-D-ribofuranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol or toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the stannylene acetal.

-

After cooling to room temperature, add cesium fluoride (CsF, 1.5 eq) as a catalyst and methyl iodide (MeI, 2.0 eq).

-

Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture and purify directly by flash column chromatography to isolate Methyl 5-O-Benzoyl-3-O-Methyl-β-D-ribofuranoside.

-

Step 4: Acetolysis to Introduce the 1,2-Di-O-acetyl Groups

-

Rationale: The final step involves replacing the anomeric methyl glycoside and acetylating the free 2-hydroxyl. Acetolysis (cleavage by acetic anhydride) in the presence of a catalytic amount of strong acid accomplishes both transformations in a single step, yielding the target compound as a mixture of anomers.

-

Protocol:

-

Dissolve the 3-O-methylated product from Step 3 in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the solution to 0°C and add a catalytic amount of concentrated sulfuric acid dropwise.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto ice and extract with ethyl acetate.

-

Wash the organic layer with cold saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

-

Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield this compound.

-

Spectroscopic Characterization: A Validating System

Expected ¹H NMR (400 MHz, CDCl₃) Signals:

| Proton | Approx. δ (ppm) | Multiplicity | Coupling(s) (Hz) | Assignment Rationale |

| H-Ar (benzoyl) | 8.1-7.4 | m | - | Aromatic protons of the benzoyl group. |

| H-1 (anomeric) | ~6.2 | s or d | J₁,₂ ≈ 0-2 | The anomeric proton, highly deshielded by two oxygen atoms. A small J₁,₂ coupling indicates a β-anomer. |

| H-2 | ~5.4 | d or dd | J₁,₂ ≈ 2, J₂,₃ ≈ 5 | Acylated proton, shifted downfield. |

| H-3 | ~4.2 | dd | J₂,₃ ≈ 5, J₃,₄ ≈ 7 | Proton adjacent to the methyl ether. |

| H-4 | ~4.5 | m | - | Ring proton adjacent to the C5 side chain. |

| H-5, H-5' | ~4.7-4.6 | m | - | Methylene protons adjacent to the benzoyl ester. |

| OCH₃ (ether) | ~3.4 | s | - | Singlet for the 3-O-methyl group. |

| OAc (acetyl) | ~2.1, ~2.0 | 2 x s | - | Two distinct singlets for the two acetyl methyl groups. |

Expected ¹³C NMR (100 MHz, CDCl₃) Signals:

| Carbon | Approx. δ (ppm) | Assignment Rationale |

| C=O (benzoyl) | ~166 | Carbonyl of the benzoyl ester. |

| C=O (acetyl) | ~170, ~169 | Carbonyls of the two acetyl esters. |

| C-Ar (benzoyl) | 134-128 | Aromatic carbons. |

| C-1 (anomeric) | ~98 | Anomeric carbon, highly deshielded. |

| C-2, C-3, C-4 | 85-70 | Furanose ring carbons. |

| C-5 | ~63 | Methylene carbon of the side chain. |

| OCH₃ (ether) | ~58 | Carbon of the 3-O-methyl group. |

| CH₃ (acetyl) | ~21 | Carbons of the acetyl methyl groups. |

Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) should show a prominent ion corresponding to the sodium adduct [M+Na]⁺ at m/z ≈ 375.1050, confirming the elemental composition C₁₇H₂₀O₈Na.

Application in Nucleoside Synthesis: The Glycosylation Reaction

The primary utility of this compound is as a glycosyl donor for the synthesis of 3'-O-methylated nucleoside analogs. The Vorbrüggen glycosylation is the standard and most reliable method for this transformation.

Mechanism of Vorbrüggen Glycosylation

Caption: Mechanism of stereoselective β-nucleoside synthesis.

Protocol: Synthesis of a 3'-O-Methyl Uridine Analog

-

Rationale: This protocol describes the coupling of the title compound with silylated uracil. Uracil is first treated with a silylating agent (e.g., HMDS) to increase its nucleophilicity and solubility in organic solvents. A Lewis acid catalyst then activates the ribose donor for the key C-N bond formation.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend uracil (1.0 eq) in anhydrous acetonitrile. Add ammonium sulfate (catalytic amount) followed by hexamethyldisilazane (HMDS, 2.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the solution becomes clear, indicating the formation of bis(trimethylsilyl)uracil. Cool to room temperature.

-

In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous acetonitrile.

-

Add the solution of the silylated uracil to the ribose donor solution via cannula.

-

Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 4-12 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.

-

Extract the product with ethyl acetate. Wash the combined organic layers with NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solvent and purify the residue by flash column chromatography to yield the protected 3'-O-methyl uridine analog. Final deprotection of the 5'-O-benzoyl group (e.g., with methanolic ammonia) would yield the final nucleoside analog.

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

-

Handling: This compound is expected to be a fine powder or syrup. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Reagents: Many reagents used in the synthesis (e.g., pyridine, benzoyl chloride, methyl iodide, TMSOTf, strong acids) are toxic, corrosive, or carcinogenic. Consult the specific Safety Data Sheet (SDS) for each reagent before use and handle with appropriate engineering controls.

Conclusion

This compound represents more than just a complex organic molecule; it is a testament to the power of strategic chemical design. Its architecture is tailored for high-fidelity synthesis of 3'-modified nucleoside analogs, a class of compounds with profound therapeutic importance. By understanding the causality behind its synthesis and the mechanistic role of each protecting group, researchers and drug development professionals can leverage this intermediate to construct novel molecular entities capable of combating viral diseases and cancer. This guide provides the foundational knowledge and practical framework to confidently incorporate this versatile building block into advanced synthetic programs.

References

- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 5. madridge.org [madridge.org]

- 6. Synthesis of methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- ribofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR [m.chemicalbook.com]

Chemical characteristics of acetylated ribofuranose derivatives

An In-Depth Technical Guide to the Chemical Characteristics of Acetylated Ribofuranose Derivatives

Foreword: The Strategic Importance of Acetylated Ribofuranose

In the intricate world of synthetic organic chemistry, particularly within the realms of nucleoside synthesis and glycobiology, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the humble acetyl group stands out for its reliability and versatility. When applied to the ribofuranose scaffold—the five-membered sugar ring that forms the backbone of RNA and numerous therapeutic agents—acetylation transforms it into a highly stable, manipulable, and versatile intermediate.

This guide moves beyond a mere recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of acetylated ribofuranose derivatives. We will explore the why behind the how—delving into the conformational intricacies, the logic of synthetic strategies, the nuances of reactivity, and the analytical techniques that validate our work. This is a compendium of field-proven insights, aimed at empowering you to leverage these critical building blocks with precision and confidence in your research and development endeavors.

The Ribofuranose Scaffold: A Conformational Chameleon

Before one can appreciate the impact of acetylation, one must understand the dynamic nature of the ribofuranose ring itself. Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is exceptionally flexible, a property that is critical to its biological function, particularly in the structure of nucleic acids.[1]

This flexibility is described by the concept of pseudorotation , where the ring puckers and twists to alleviate steric strain. The conformations exist in a continuum, but are typically described as being in one of two preferred envelope (E) or twist (T) conformations. These are often simplified into two major conformational families: North (N) and South (S) , which are in equilibrium. The N/S conformational preference is a key determinant in the overall structure of RNA and influences drug-target interactions for nucleoside analogs.

Furthermore, the stereochemistry at the anomeric carbon (C1) is influenced by the anomeric effect . This stereoelectronic phenomenon involves an interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. This effect often stabilizes an axial orientation of an electronegative substituent at the anomeric position over an equatorial one, a crucial factor when planning glycosylation reactions.[1][2][3][4]

Caption: Equilibrium between North and South ring conformations of ribofuranose.

Synthesis: Mastering the Protection Strategy

The acetylation of ribofuranose serves primarily to protect its hydroxyl groups, rendering them inert to reaction conditions where they might otherwise interfere.[5][6][7] The choice of acetylation strategy is dictated by the desired outcome, whether it's complete protection (peracetylation) or the selective modification of a single hydroxyl group.

Peracetylation: Global Hydroxyl Protection

Peracetylation involves the esterification of all four hydroxyl groups of ribose. The choice of catalyst is critical as it can influence the stereochemical outcome at the anomeric center.

-

Acid Catalysis : Using acetic anhydride with a strong acid catalyst like sulfuric acid or perchloric acid typically favors the formation of the thermodynamically more stable anomer.[8][9][10]

-

Base Catalysis : Conditions such as acetic anhydride in pyridine or with sodium acetate often proceed under kinetic control.[8][9][11] For ribofuranose, this process yields a mixture of α and β anomers of 1,2,3,5-tetra-O-acetyl-D-ribofuranose, which is a key starting material for nucleoside synthesis.[8]

Caption: General workflow for the peracetylation of D-Ribose.

Experimental Protocol: Peracetylation of D-Ribose with Acetic Anhydride and Pyridine

-

Setup: Suspend D-ribose (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (5.0 eq) dropwise to the cooled suspension while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture again to 0 °C and quench by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude oil via silica gel column chromatography to obtain the peracetylated ribofuranose as a mixture of anomers.

Regioselective Deacetylation: The Enzymatic Advantage

Creating partially acetylated ribofuranose derivatives, which are valuable as bespoke building blocks, requires a more nuanced approach. While complex chemical routes exist, enzymatic methods offer a highly efficient and selective alternative. Lipases, for instance, can regioselectively hydrolyze the ester bond at the primary C5 position, leaving the secondary C2 and C3 acetyl groups intact.[12][13] This provides a convenient, one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose from the readily available peracetylated starting material.[12][13][14]

Experimental Protocol: Enzymatic 5-O-Deacetylation using Candida rugosa Lipase

-

Setup: Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a phosphate buffer solution (pH ~7.0).

-

Enzyme Addition: Add Candida rugosa lipase to the solution.

-

Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) for 24-48 hours. Monitor the reaction by TLC for the appearance of the tri-acetylated product and disappearance of the starting material.

-

Workup: Upon completion, filter off the enzyme.

-

Extraction & Purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the residue by flash column chromatography on silica gel to yield pure 1,2,3-tri-O-acetyl-β-D-ribofuranose.[13]

Chemical Reactivity and Stability: A Tale of Two Functions

The chemical utility of acetylated ribofuranose derivatives stems from two key properties: the stability of the acetyl protecting groups and the reactivity they confer upon the anomeric carbon.

-

Protecting Group Stability: Acetyl groups are robust under neutral and mildly acidic conditions but are readily cleaved under basic conditions.[5] This differential stability allows for selective deprotection in complex multi-step syntheses.

-

Anomeric Reactivity: The acetyl group at the C1 position is an excellent leaving group. This feature is the cornerstone of glycosylation reactions , where the acetylated sugar is coupled with an alcohol or, critically in drug development, a nucleobase. The famous Vorbrüggen glycosylation uses a peracetylated ribofuranose and a silylated nucleobase in the presence of a Lewis acid to form the crucial C-N bond of a nucleoside.

-

Deprotection (Deacetylation): The removal of acetyl groups is a fundamental step to reveal the final product. The most common method is the Zemplén deacetylation , which uses a catalytic amount of sodium methoxide in methanol to cleanly and rapidly remove all acetyl groups under mild, basic conditions.[5]

Experimental Protocol: Zemplén Deacetylation

-

Setup: Dissolve the O-acetylated compound (1.0 eq) in dry methanol under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Catalyst Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 1M solution in methanol) at 0 °C.[5]

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralization: Once the starting material is consumed, neutralize the reaction by adding an ion-exchange resin (H+ form) until the pH is neutral.[5]

-

Isolation: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to yield the deprotected product. Purification by chromatography may be necessary.

Spectroscopic and Analytical Characterization

Unambiguous characterization of acetylated ribofuranose derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic techniques provides a complete picture.

| Technique | Key Observable Features | Information Gained |

| ¹H NMR | ~6.0-6.4 ppm: Anomeric proton (H1'). Its coupling constant (J-value) helps determine α/β configuration. ~5.0-5.5 ppm: Protons on acetylated carbons (H2', H3', H4'). ~2.0-2.2 ppm: Sharp singlets from the methyl protons of the acetyl groups (3H each).[14] | Confirms structure, determines anomeric configuration, and assesses purity. |

| ¹³C NMR | ~169-171 ppm: Carbonyl carbons of the acetyl groups. ~95-105 ppm: Anomeric carbon (C1'). ~20-21 ppm: Methyl carbons of the acetyl groups. | Confirms the carbon skeleton and the presence of acetyl groups. |

| IR Spectroscopy | Strong, sharp peak at ~1740-1750 cm⁻¹: C=O stretching vibration of the ester functional groups.[15][16] Absence of broad O-H peak (~3200-3500 cm⁻¹): Confirms complete acetylation. | Rapid confirmation of the presence of acetyl esters and absence of free hydroxyls. |

| Mass Spectrometry | Molecular Ion Peak (M+): Provides the molecular weight of the compound. | Confirms the molecular formula and the degree of acetylation. |

Applications in Drug Development and Beyond

The true value of acetylated ribofuranose derivatives lies in their role as pivotal intermediates in the synthesis of high-value molecules.

-

Nucleoside Analogs: They are indispensable for producing a wide range of antiviral (e.g., Levovirin) and anticancer (e.g., Capecitabine) drugs.[8][17][18] The synthesis of these life-saving medicines relies on the robust and predictable chemistry of these acetylated building blocks.

-

Oligosaccharide Synthesis: Partially protected derivatives serve as key synthons for the assembly of complex carbohydrates and glycoconjugates, which are vital for studying biological recognition events.[19]

-

Codrug Development: The ribofuranose core can be used as a non-toxic scaffold to link two different drugs. Acetylated intermediates allow for the selective attachment of the drug molecules to the C1 and C5 positions, creating novel therapeutic entities.[20]

Conclusion

Acetylated ribofuranose derivatives represent far more than simple protected sugars. They are enabling tools, crafted through decades of chemical innovation, that unlock pathways to complex and biologically significant molecules. A thorough understanding of their conformational dynamics, synthetic access, reactivity, and analytical signatures is fundamental for any scientist working in medicinal chemistry or glycobiology. By mastering the principles laid out in this guide, researchers can confidently and efficiently utilize these versatile intermediates to drive the next wave of discoveries in science and medicine.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ccsenet.org [ccsenet.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 9. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 10. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyeurope.com [spectroscopyeurope.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of modified nucleosides using "1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose"

Introduction: The Quest for Modified Nucleosides in Modern Therapeutics

Modified nucleosides are the cornerstone of numerous antiviral and anticancer therapies.[1] By subtly altering the structure of the natural building blocks of DNA and RNA, we can create potent antimetabolites that selectively disrupt pathological processes, such as viral replication or tumor growth.[1][2] A key strategy in this field is the modification of the ribose sugar moiety, particularly at the 2'- and 3'-positions. The introduction of a methyl group at the 3'-hydroxyl position (3'-O-methylation) is of significant interest. This modification prevents the formation of the 3'-5' phosphodiester bond, acting as a "chain terminator" during nucleic acid synthesis—a mechanism central to the action of many successful antiviral drugs.[3][4] Furthermore, 3'-O-methylation can enhance the metabolic stability of nucleoside analogues.[5]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3'-O-methylated nucleosides using a highly versatile and strategically designed glycosyl donor: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose . We will delve into the rationale behind its design, the mechanism of the key glycosylation reaction, and provide a field-proven, step-by-step protocol for researchers in drug discovery and medicinal chemistry.

The Glycosyl Donor: A Deep Dive into this compound

The efficacy of a nucleoside synthesis strategy is heavily dependent on the design of the sugar donor. The title compound is engineered for high-yield, stereoselective glycosylation. Each functional group serves a distinct and critical purpose.

-

1-O-Acetyl Group: This group functions as an excellent leaving group upon activation by a Lewis acid, facilitating the formation of the anomeric carbon-nitrogen bond (the glycosidic bond).

-

2-O-Acetyl Group: This is not merely a protecting group. It provides crucial anchimeric assistance (neighboring group participation). During the reaction, it forms a cyclic dioxolenium ion intermediate, which sterically hinders the "top" (α) face of the ribose ring. This forces the incoming nucleobase to attack from the "bottom" (β) face, ensuring the synthesis of the desired β-anomer, which is the biologically relevant stereoisomer for most applications.[6][7]

-

5-O-Benzoyl Group: The benzoyl group is a robust protecting group for the primary 5'-hydroxyl. It is stable under the acidic conditions of glycosylation but can be readily removed during the final deprotection step. Its bulky nature also contributes to the crystallinity of intermediates, often simplifying purification.[8][9]

-

3-O-Methyl Group: This is the key functional modification of interest. It is chemically inert throughout the synthesis and deprotection steps, ensuring its presence in the final nucleoside product to confer the desired chain-terminating property.[3][4]

Figure 1: Annotated structure of the glycosyl donor highlighting the role of each functional group.

The Core Methodology: Vorbrüggen Glycosylation

The most reliable and widely used method for coupling this type of sugar donor with a nucleobase is the Silyl-Hilbert-Johnson reaction , more commonly known as the Vorbrüggen glycosylation .[10][11] This reaction involves coupling the sugar donor with a silylated heterocyclic base in the presence of a Lewis acid catalyst.

Mechanism of Action: The reaction proceeds through a well-defined mechanism that ensures high stereoselectivity:

-

Activation: The Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the sugar donor, leading to the departure of the 1-O-acetyl group.

-

Intermediate Formation: The neighboring 2-O-acetyl group participates to form a stable, resonance-stabilized dioxolenium cation intermediate. This intermediate effectively blocks the α-face of the ribofuranose ring.[6][7]

-

Nucleophilic Attack: The silylated nucleobase, which has enhanced nucleophilicity and solubility in organic solvents, attacks the anomeric carbon (C1').[6] Due to the steric shield provided by the dioxolenium intermediate, this attack occurs exclusively from the β-face.

-

Product Formation: Subsequent loss of the silyl group yields the protected β-nucleoside.

Figure 2: Simplified mechanism of the Vorbrüggen glycosylation reaction.

Experimental Protocol: Synthesis of 1-(5-O-Benzoyl-3-O-Methyl-β-D-ribofuranosyl)uracil

This protocol details the synthesis of a 3'-O-methylated uridine analogue.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | Synthesis Grade | In-house or Custom | The key glycosyl donor. |

| Uracil | ≥99% | Sigma-Aldrich | The nucleobase. |

| Hexamethyldisilazane (HMDS) | ≥99% | Acros Organics | Silylating agent. |

| Ammonium Sulfate, ((NH₄)₂SO₄) | ACS Reagent, ≥99% | Fisher Chemical | Catalyst for silylation. |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥99% | Sigma-Aldrich | Lewis acid catalyst. Handle with extreme care. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab-prepared | For quenching and washing. |

| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. | For column chromatography. |

| Sodium Methoxide (NaOMe), 0.5 M solution in Methanol | - | Sigma-Aldrich | For deprotection. |

| Dowex® 50WX8 hydrogen form resin | 100-200 mesh | Sigma-Aldrich | For neutralization. |

Step-by-Step Methodology

Part A: Silylation of Uracil

-

Rationale: Silylation of the nucleobase is a critical prerequisite. It converts the amide-like nitrogens into more nucleophilic silylated derivatives and dramatically increases solubility in the aprotic solvent required for glycosylation.[6]

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Uracil (1.0 eq) and a catalytic amount of Ammonium Sulfate (~5% by weight of uracil).

-

Add Hexamethyldisilazane (HMDS, 5.0 eq).

-

Heat the suspension to reflux (approx. 130 °C) under an inert atmosphere (N₂ or Ar). The solid should gradually dissolve as the silylation proceeds, resulting in a clear, colorless solution.

-

Maintain reflux for 4-6 hours until the solution is completely homogeneous.

-

Allow the reaction to cool to room temperature, then remove the excess HMDS under reduced pressure (using a rotary evaporator with a suitable trap). The resulting viscous oil is persilylated uracil. Do not expose to moisture. Proceed immediately to the next step.

Part B: Vorbrüggen Glycosylation

-

Rationale: This is the key bond-forming step. The use of anhydrous solvent and an inert atmosphere is paramount to prevent hydrolysis of the silyl groups and the Lewis acid. The reaction is typically run at room temperature or slightly below to control reactivity.

-

Place the flask containing the persilylated uracil under an inert atmosphere.

-

Dissolve the silylated uracil in anhydrous 1,2-dichloroethane (DCE).

-

In a separate oven-dried flask, dissolve This compound (1.2 eq) in anhydrous DCE.

-

Transfer the sugar solution to the silylated uracil solution via cannula.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add TMSOTf (1.5 eq) dropwise via syringe. The solution may change color.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v), visualizing with a UV lamp and/or a potassium permanganate stain. The disappearance of the sugar starting material and the appearance of a new, higher Rf UV-active spot indicates product formation.

Part C: Work-up and Purification

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes to afford the protected nucleoside as a white solid or foam.

Part D: Deprotection (Zemplén Deacylation)

-

Rationale: The final step involves the removal of the acyl protecting groups (acetyl and benzoyl) to yield the target nucleoside. A catalytic amount of sodium methoxide in methanol is a standard and effective method for this transesterification reaction.

-

Dissolve the purified, protected nucleoside from Part C in anhydrous Methanol.

-

Add a catalytic amount of 0.5 M sodium methoxide in methanol solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Neutralize the reaction by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral (~pH 7).

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield the final product, 1-(3-O-Methyl-β-D-ribofuranosyl)uracil .

Figure 3: Overall workflow for the synthesis of the 3'-O-methylated uridine analogue.

Troubleshooting and Key Insights

| Problem | Possible Cause | Suggested Solution |

| Low Glycosylation Yield | Incomplete silylation of the nucleobase. | Ensure the silylation reaction is heated to reflux until the solution is completely homogeneous. Use freshly distilled HMDS. |